N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide
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Description
Scientific Research Applications
Anticancer Activities
Research has highlighted the synthesis and anticancer evaluation of related compounds, demonstrating moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies illustrate the potential utility of such compounds in the development of new anticancer therapies (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Properties
Another area of research involves the synthesis and evaluation of benzamide derivatives for antimicrobial efficacy. Some derivatives have shown significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Priya, Swamy, Tejesvi, Basappa, Sarala, Gaonkar, Naveen, Prasad, & Rangappa, 2006).
Fluorescent Properties
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide and its derivatives have also been explored for their photophysical properties. Studies have synthesized novel fluorescent triazole derivatives showing blue and green emission, indicating their potential in developing fluorescent materials (Padalkar, Lanke, Chemate, & Sekar, 2015).
Development of Fluorophores
Research on N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing color-tunable fluorophores based on 4-hydroxythiazole demonstrates the adaptability of these compounds in creating efficient, tunable fluorescent dyes. This work contributes to the fields of material science and optical engineering (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Enzyme Inhibition Studies
Compounds related to this compound have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), indicating their potential in designing new therapeutic agents for diseases associated with AChE dysfunction (Brown-Proctor, Snyder, Sherman, & Kilbourn, 1999).
Supramolecular Chemistry
The compound and its derivatives have been studied in the context of supramolecular chemistry, highlighting their ability to form novel organizational motifs, such as π-stacks surrounded by a triple helical network of hydrogen bonds. This reveals their potential in the development of new materials with unique physical properties (Lightfoot, Mair, Pritchard, & Warren, 1999).
Properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O2S/c1-27-17-8-4-14(5-9-17)19-25-16(12-28-19)10-11-24-18(26)13-2-6-15(7-3-13)20(21,22)23/h2-9,12H,10-11H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNUNQFEMRJEDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.